2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid
Description
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic 1,3-oxazole derivative characterized by a propargylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the oxazole ring. The carboxylic acid moiety enhances solubility and enables hydrogen bonding or salt bridge formation in biological systems.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-2-3-8-7-9-5(4-12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
InChI Key |
KTWRDYPGVWAFBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cystathionine gamma-lyase, thereby affecting the synthesis of hydrogen sulfide. The compound’s unique structure allows it to interact with various enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid can be contextualized by comparing it to structurally related 1,3-oxazole and thiazole derivatives. Key differences in substituents, molecular weight, and reported activities are summarized below:
Table 1: Structural and Functional Comparison of Selected Oxazole/Thiazole Derivatives
Key Observations :
Substituent Effects on Bioactivity: The propargylamino group in the target compound may enhance metabolic stability compared to hydrophilic substituents (e.g., pentahydroxyhexylamino in ), which showed vasoactivity but likely suffers from rapid clearance. Aromatic vs. Aliphatic Substituents: Pyridyl () and thiophenyl () analogs exhibit antimicrobial activity, suggesting π-π stacking or hydrophobic interactions with biological targets. The propargyl group’s linear geometry may favor binding to shallow enzymatic pockets.
Core Heterocycle Differences: Oxazole vs. This difference could influence target selectivity (e.g., metalloenzyme inhibition).
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (166.14 vs. 204–380 for others) suggests improved membrane permeability, advantageous for intracellular targets. However, the carboxylic acid group balances hydrophobicity, enhancing aqueous solubility.
Synthetic Versatility :
- Propargyl-containing compounds (target, ) enable modular derivatization via click chemistry, a feature absent in phenyl- or pyridyl-substituted analogs.
Biological Activity
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a compound characterized by its unique oxazole ring structure and various functional groups that contribute to its biological activity. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 166.13 g/mol. The structure includes a propynyl amino group and a carboxylic acid, which enhance its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to ensure high yield and purity. Common methods include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization : Utilizing reagents that promote the formation of the oxazole ring from linear precursors.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties. For example:
- In vitro assays demonstrated effective bactericidal activity against various bacterial strains, suggesting potential use as an antibiotic agent .
Anticancer Activity
Several studies have highlighted the compound's potential in cancer therapy:
- Cell Line Studies : The compound showed promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with growth inhibition percentages reaching up to 54% and 38%, respectively .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may modulate inflammatory pathways:
- It has been suggested that derivatives of oxazole can inhibit the release of pro-inflammatory cytokines, contributing to its therapeutic potential in autoimmune diseases .
The mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. Molecular docking studies have been conducted to predict interactions with target proteins, providing insights into how this compound exerts its effects at the molecular level.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-1,3-Oxazole | C4H4N2O3 | Lacks the propynyl group; simpler structure |
| 5-(4-Methoxyphenyl)-1,2-Oxazole | C11H11N | Contains a methoxyphenyl group; different biological activity |
| 5-(4-Methylpiperazinyl)-1,3-Oxazole | C10H14N4O | Incorporates a piperazine moiety; potential psychoactive properties |
The combination of the propynyl amino group and carboxylic acid functionality in this compound distinguishes it from others, potentially enhancing its reactivity and biological activity.
Case Studies
Recent case studies have demonstrated the efficacy of oxazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A study evaluated various oxazole derivatives for their ability to inhibit cancer cell proliferation. The most active compounds were shown to induce apoptosis in cancer cells through modulation of cell cycle regulators .
- Case Study on Antimicrobial Properties : Another study focused on the antibacterial effects of oxazole derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
